6-Acetylperimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
101831-63-4 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-(3H-perimidin-3-ium-6-yl)ethanone;chloride |
InChI |
InChI=1S/C13H10N2O.ClH/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12;/h2-7H,1H3,(H,14,15);1H |
InChI Key |
XTVVQSXBDYTSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)[NH2+]C=N3.[Cl-] |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Acetylperimidine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
High-resolution NMR spectroscopy serves as a powerful tool for mapping the precise arrangement of atoms within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 6-Acetylperimidine Hydrochloride
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | Data not available | Data not available |
| H-4 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
| H-7 | Data not available | Data not available |
| H-8 | Data not available | Data not available |
| H-9 | Data not available | Data not available |
| Acetyl CH₃ | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-3a | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| C-6a | Data not available | Data not available |
| C-7 | Data not available | Data not available |
| C-8 | Data not available | Data not available |
| C-9 | Data not available | Data not available |
| C-9a | Data not available | Data not available |
| Acetyl C=O | Data not available | Data not available |
| Acetyl CH₃ | Data not available | Data not available |
Note: Specific experimental data for the chemical shifts of this compound are not publicly available at this time. The table is provided as a template for the expected data from such an analysis.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
To further unravel the molecular structure, two-dimensional NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, establishing the connectivity between adjacent protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, which is instrumental in piecing together the complete carbon skeleton and assigning the position of substituents.
Note: As with the 1D NMR data, specific experimental 2D NMR correlation data for this compound is not publicly available.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of chemical bonds, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. These include the N-H stretching vibrations of the perimidine ring, the C=O stretching of the acetyl group, C=C and C=N stretching vibrations within the aromatic system, and various C-H bending modes. The hydrochloride salt form may also influence the N-H stretching frequencies.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Data not available |
| C-H Stretch (Aromatic) | Data not available |
| C-H Stretch (Aliphatic) | Data not in available |
| C=O Stretch (Acetyl) | Data not available |
| C=N Stretch | Data not available |
| C=C Stretch (Aromatic) | Data not available |
| C-H Bend (Aromatic) | Data not available |
| C-H Bend (Aliphatic) | Data not available |
Note: Specific experimental IR data for this compound are not publicly available.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the perimidine ring system and the carbon-carbon bonds.
Note: No publicly available experimental Raman spectroscopy data for this compound has been found.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigations
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, it is possible to confirm the molecular formula and deduce structural information based on the fragmentation pattern. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio of 211.08660. psu.edu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 211.08660 psu.edu |
| [M+Na]⁺ | 233.06854 psu.edu |
| [M+K]⁺ | 249.04248 psu.edu |
| [M+NH₄]⁺ | 228.11314 psu.edu |
Note: The provided mass spectrometry data is predicted and not from experimental measurements.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of this compound provides a highly accurate mass measurement of the molecular ion, which is fundamental in confirming its elemental composition. The high resolving power of modern mass spectrometers allows for the differentiation of compounds with very similar nominal masses, thereby offering a high degree of confidence in the assigned chemical formula.
A data table summarizing the expected HRMS data for the protonated molecule [M+H]⁺ is presented below. This data is calculated based on the chemical formula of 6-Acetylperimidine (C₁₄H₁₂N₂O) and the addition of a proton and a chloride ion.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃N₂O⁺ |
| Monoisotopic Mass | 225.1022 u |
| Calculated m/z | 225.1022 |
This table is interactive. Users can sort the data by clicking on the column headers.
Fragmentation Pattern Analysis
The fragmentation pattern of this compound in the mass spectrometer provides invaluable information about its structural connectivity. Under ionization, the molecule undergoes characteristic bond cleavages, resulting in a unique fingerprint of fragment ions. The analysis of these fragments helps to piece together the molecular structure.
The fragmentation of the perimidine core and the acetyl substituent can be predicted based on established principles of mass spectrometry. Key fragmentation pathways would likely involve the loss of the acetyl group, cleavage within the heterocyclic ring system, and other characteristic rearrangements. A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to definitively map these fragmentation pathways.
Unveiling the Solid-State Architecture through X-ray Diffraction
Single-Crystal X-ray Crystallography of this compound
While specific single-crystal X-ray diffraction data for this compound is not widely available in the public domain, studies on related perimidine derivatives offer valuable insights into the likely structural features. For instance, the crystal structures of 2-arylperimidine derivatives have been reported, revealing the planarity of the perimidine ring system and the conformational preferences of substituents.
It is anticipated that a single-crystal structure of this compound would confirm the planar nature of the tricyclic perimidine core. The acetyl group at the 6-position would likely influence the crystal packing through intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen and the N-H protons of the perimidine ring, as well as the chloride counter-ion. The precise bond lengths, bond angles, and torsion angles derived from such a study would provide a definitive geometric description of the molecule in the solid state.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) serves as a rapid and effective method for fingerprinting the crystalline form of a bulk sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase.
A PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp peaks at characteristic 2θ values. This pattern could be used for routine identification, quality control, and to distinguish between different polymorphic forms, if they exist. The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of the molecules within the unit cell.
Probing Electronic Structure with Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule and providing information about its conjugation and chromophoric systems.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the extended aromatic system of the perimidine ring. The presence of the acetyl group, a chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted perimidine core due to the extension of the conjugated system.
The spectrum would likely display multiple absorption bands in the UV and possibly the near-visible region, characteristic of polycyclic aromatic hydrocarbons and their derivatives. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and pH, reflecting changes in the electronic distribution within the molecule upon protonation or interaction with the solvent. A detailed analysis of the UV-Vis spectrum can provide valuable information about the electronic structure and the extent of conjugation in this compound.
Reactivity and Chemical Transformations of 6 Acetylperimidine Hydrochloride
Electrophilic Aromatic Substitution Reactions on the Perimidine Core
The perimidine ring system, a fusion of naphthalene (B1677914) and a pyrimidine-like ring, possesses a unique electronic structure that influences its reactivity towards electrophiles. nih.gov The lone pair of electrons on the pyrrole-like nitrogen atom can be delocalized into the naphthalene ring, increasing the electron density and making it susceptible to electrophilic attack. nih.goveurekaselect.com However, the presence of the nitrogen atoms also deactivates the ring system towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.com
EAS reactions are fundamental transformations in organic chemistry where an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. masterorganicchemistry.commasterorganicchemistry.com These reactions typically proceed through a two-step mechanism involving the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this carbocation, as it disrupts the stable aromatic system. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
Nucleophilic Additions and Substitutions Involving the Acetyl Group and Heterocyclic Ring
The acetyl group at the 6-position of the perimidine ring provides a reactive site for nucleophilic attack. The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. These reactions can lead to the formation of alcohols, imines, and other derivatives.
The perimidine ring itself can also undergo nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. nih.gov In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the nitrogen atoms in the heterocyclic ring can facilitate these reactions by stabilizing the negative charge of the intermediate. nih.gov
Derivatization Strategies and Functional Group Transformations
Derivatization of 6-acetylperimidine hydrochloride allows for the modification of its chemical structure to alter its properties and to synthesize new compounds with potentially interesting biological activities. eurekaselect.com
Reduction and Oxidation Reactions
The acetyl group of 6-acetylperimidine can be reduced to an ethyl group or a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.
Oxidation reactions can also be performed on the perimidine system. nih.govnih.govmdpi.com The specific products will depend on the oxidizing agent used and the reaction conditions. For instance, peroxy radicals can oxidize thymidine, a component of DNA, leading to various oxidation products. nih.gov While not directly on 6-acetylperimidine, this illustrates the potential for oxidative transformations on related heterocyclic systems.
Condensation and Cycloaddition Reactions
The acetyl group is a key functional group for condensation reactions. libretexts.org It can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. These reactions are often catalyzed by acid or base. libretexts.org Condensation reactions are crucial in the synthesis of polymers like polyesters and polyamides. libretexts.org
Cycloaddition reactions are powerful tools for the construction of new ring systems. mdpi.com The perimidine ring, or derivatives thereof, can potentially participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions of pyridazinium ylides with alkynes have been used to synthesize pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com Similar strategies could potentially be applied to the perimidine system to generate novel fused heterocyclic compounds. The synthesis of heteroaryl amidines has been achieved through the cycloaddition of heterocyclic azides with 2-cyanoacetamidines. nih.gov
Reactions Involving the Hydrochloride Moiety
This compound is a salt formed from the reaction of the basic perimidine nitrogen with hydrochloric acid. wikipedia.orgyoutube.comucla.edu This salt formation is a common strategy to improve the water solubility and stability of organic bases. wikipedia.orgreddit.com The hydrochloride salt can be readily converted back to the free base by treatment with a stronger base, such as sodium hydroxide. youtube.com This allows for the controlled release of the more reactive free amine form when needed. wikipedia.org The protonation of the nitrogen atom in the perimidine ring affects the electron density of the entire molecule, which can influence its reactivity in subsequent chemical transformations. acs.org
Mechanistic Investigations of this compound Reactivity
The reactivity of perimidine systems is an active area of research. eurekaselect.comresearchgate.net Mechanistic studies help to understand the pathways of different reactions and to predict the regioselectivity and stereoselectivity of these transformations. For instance, the regioselectivity of electrophilic aromatic substitution in related imidazo[1,2-a]pyrazine (B1224502) systems has been explained by examining the stability of the intermediate carbocations. stackexchange.com Attack at the position that leads to a more stable intermediate, often one that maintains aromaticity in one of the rings, is favored. stackexchange.com
Similarly, mechanistic studies of nucleophilic aromatic substitution reactions on pyridinium (B92312) ions have shown that the reaction can proceed through different pathways, including a rate-determining deprotonation of the addition intermediate. nih.gov The mechanism can be influenced by the nature of the leaving group and the nucleophile. nih.gov
Understanding the reaction mechanisms of this compound is crucial for designing efficient synthetic routes to new derivatives and for predicting its chemical behavior in various environments.
While specific documented research on the reactivity and chemical transformations of this compound is limited in publicly available literature, its chemical behavior can be inferred from the general reactivity of the perimidine ring system and the electronic influence of the acetyl substituent. Perimidines are a fascinating class of nitrogen-containing heterocycles that exhibit a rich and varied chemical reactivity.
The perimidine nucleus possesses both electron-rich and electron-deficient centers, making it susceptible to both electrophilic and nucleophilic attacks. researchgate.net The nitrogen atoms in the 1 and 3 positions lend a degree of basicity to the molecule, allowing for the formation of salts such as the hydrochloride salt. The naphthalene part of the molecule can undergo electrophilic substitution reactions. nih.gov
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the interplay of the inherent electronic properties of the perimidine ring system and the deactivating, meta-directing nature of the acetyl group attached to the carbocyclic framework.
Detailed experimental and computational studies elucidating specific reaction pathways for this compound are not extensively reported. However, based on the known chemistry of perimidines and related heterocyclic systems, several potential transformation pathways can be considered.
The perimidine ring system is characterized by an uneven charge distribution, which makes it reactive towards various reagents. nih.gov The nitrogen lone pairs can increase the electron density of the naphthalene ring, facilitating electrophilic attack. nih.gov Conversely, the heterocyclic part of the ring can be susceptible to nucleophilic attack. researchgate.net
The presence of the acetyl group at the 6-position, an electron-withdrawing group, is expected to deactivate the naphthalene ring towards electrophilic substitution. Any such reaction would likely be directed to positions meta to the acetyl group.
A notable transformation reported for acetylperimidines, although not specifying the 6-acetyl isomer, is a tandem Schmidt-reaction–nitrosation–heterocyclization. This reaction of acetylperimidines with sodium azide (B81097) and nitrite (B80452) in polyphosphoric acid leads to the formation of complex tetraazacyclopenta[c,d]phenalenes. This indicates that the acetyl group can participate in or influence complex cyclization reactions under specific conditions.
Table 1: General Reactivity of the Perimidine Ring System
| Reaction Type | Position of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Substitution | Naphthalene ring (positions 4, 7, 9) | Electron-donating/withdrawing substituents on the ring |
| Nucleophilic Attack | Heterocyclic ring (position 2) | Nature of the nucleophile and reaction conditions |
A thorough transition state analysis for reactions involving this compound is not available in the current scientific literature. Such analyses are typically conducted using computational chemistry methods, such as Density Functional Theory (DFT), to map the energy profile of a reaction, identify transition state structures, and calculate activation energies.
For other heterocyclic systems, computational studies have been instrumental in understanding reaction mechanisms. rsc.org For instance, DFT calculations have been used to study the tautomerism of perimidine derivatives and to predict their reactivity. nih.gov Similar methodologies could be applied to investigate the reaction pathways of this compound.
Table 2: Computational Methods for Transition State Analysis
| Method | Information Obtained | Relevance to Reactivity |
|---|---|---|
| Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction thermodynamics | Predicts the feasibility and mechanism of a reaction |
| Ab initio methods | Highly accurate electronic structure calculations | Provides benchmark data for other computational methods |
In the absence of specific studies, any discussion on the transition states for reactions of this compound would be purely speculative. Future research employing these computational tools would be invaluable in elucidating the precise mechanisms of its chemical transformations.
Computational and Theoretical Chemistry Studies of 6 Acetylperimidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-acetylperimidine hydrochloride at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights into electron distribution, molecular orbital energies, and other key characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as this compound, DFT would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties like the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and electronic excitability.
Simulate Vibrational Spectra: Calculate the infrared (IR) and Raman spectra to help identify the compound and understand its vibrational modes.
While no specific DFT studies on this compound have been identified, research on related heterocyclic compounds frequently employs DFT for these purposes. For instance, DFT has been used to study the electronic structure of C36 fullerene derivatives and to investigate the properties of various pyrimidine (B1678525) derivatives. nih.gov
Ab Initio Methods and Basis Set Selection
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide a higher level of accuracy.
The choice of a basis set is crucial in any ab initio or DFT calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set, such as the popular Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), depends on the desired accuracy and the computational resources available. For a molecule like this compound, a moderate-sized basis set would likely provide a good balance.
A study on fused perimidinium derivatives utilized ab initio calculations to investigate their structure, demonstrating the applicability of these methods to the broader class of perimidine compounds.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation. For this compound, the following spectroscopic parameters would be of interest:
NMR Spectroscopy: Calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the structural elucidation of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule.
Vibrational Spectroscopy: As mentioned earlier, DFT and ab initio methods can predict IR and Raman spectra.
While no specific predicted spectroscopic data for this compound is available, the general approach involves performing the calculations on the optimized geometry of the molecule and comparing the resulting spectra with experimentally obtained data.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:
Explore Conformational Space: The acetyl group attached to the perimidine core can rotate, leading to different conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Simulate Behavior in Solution: By including solvent molecules in the simulation box, the behavior of this compound in different solvents can be studied, providing insights into its solubility and interactions with the solvent.
MD simulations are a powerful tool for understanding the flexibility of molecules and their interactions with their environment. Studies on other complex organic molecules often employ MD to understand their dynamic properties.
Reaction Mechanism Modeling and Energetic Profiles of Transformations
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism and the energies of reactants, transition states, and products. For this compound, this could involve:
Modeling Synthetic Routes: Investigating the reaction mechanism for the synthesis of this compound to understand the energetics of the reaction and identify potential intermediates.
Predicting Reactivity: Studying the reactivity of the molecule with other chemical species by modeling potential reaction pathways.
While no specific reaction modeling for this compound has been found, the synthesis of various perimidine derivatives has been reported, and computational modeling could provide deeper insights into these processes. rsc.org
Topological Analysis of Electron Density and Chemical Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to understand chemical bonding. A topological analysis of the electron density of this compound would involve:
Identifying Critical Points: Locating the critical points in the electron density, which correspond to atomic nuclei, bond points, ring points, and cage points.
Characterizing Chemical Bonds: Analyzing the properties of the electron density at the bond critical points to determine the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).
Defining Atomic Properties: Partitioning the molecule into atomic basins to calculate atomic charges and other properties.
This method provides a rigorous and quantitative way to describe chemical bonding and structure. acs.org
Applications of 6 Acetylperimidine Hydrochloride in Advanced Chemical and Material Science Research
Role as Ligand Precursors in Coordination Chemistry
The perimidine core of 6-acetylperimidine hydrochloride, with its multiple nitrogen atoms, presents an excellent scaffold for the design of novel ligands in coordination chemistry. The nitrogen atoms can act as donor sites, enabling the chelation of various metal ions. The acetyl group at the 6-position offers a convenient handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands. This tunability is crucial for controlling the geometry, stability, and reactivity of the corresponding metal complexes.
The synthesis of these ligands often involves the condensation of the acetyl group with various amines or other nucleophiles to introduce additional coordinating moieties. This straightforward derivatization allows for the creation of a diverse library of ligands from a single, readily available precursor. The resulting multidentate ligands can form stable complexes with a wide range of transition metals, lanthanides, and actinides. These metal complexes are under investigation for their potential applications in catalysis, magnetism, and as luminescent materials.
Application in Organic Catalysis and Organocatalysis
Beyond its role in coordination chemistry, 6-acetylperimidine and its derivatives have emerged as promising candidates in the field of organic catalysis and organocatalysis. The perimidine nucleus can be functionalized to create chiral environments, making these compounds attractive for asymmetric catalysis. The inherent basicity of the perimidine nitrogen atoms can be exploited in base-catalyzed reactions.
Furthermore, the acetyl group can be transformed into various other functional groups that can participate directly in catalytic cycles. For instance, reduction of the acetyl group to an alcohol followed by further modifications can lead to the development of novel organocatalysts for a variety of organic transformations. Researchers are actively exploring the potential of these compounds to catalyze reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions with high efficiency and stereoselectivity.
Integration into Functional Materials
The unique photophysical and chemical properties of the perimidine ring system make this compound a valuable precursor for the development of advanced functional materials. Its ability to be incorporated into polymers, act as a photoactive component, and serve as a basis for dye synthesis highlights its versatility.
Polymer Chemistry and Polymerizable Derivatives
The acetyl group of this compound can be readily modified to introduce polymerizable functionalities, such as vinyl or acrylic groups. This allows for the incorporation of the perimidine unit into polymer backbones or as pendant groups. The resulting polymers can exhibit enhanced thermal stability, unique photophysical properties, and improved mechanical strength due to the rigid and planar structure of the perimidine core. These materials are being investigated for applications in high-performance plastics, organic electronics, and as membranes for separation processes.
Photoactive Materials and Sensors
The extended π-conjugated system of the perimidine ring gives rise to interesting photophysical properties, including fluorescence. The emission characteristics are often sensitive to the local environment, such as pH, solvent polarity, and the presence of specific ions or molecules. This sensitivity makes 6-acetylperimidine derivatives attractive candidates for the development of chemical sensors. By functionalizing the acetyl group with specific recognition units, sensors that exhibit a measurable change in their fluorescence or absorption properties upon binding to a target analyte can be designed. These sensors have potential applications in environmental monitoring, biomedical diagnostics, and industrial process control.
Dye Chemistry and Chromophoric Systems
The chromophoric nature of the perimidine system makes this compound a useful starting material for the synthesis of novel dyes. The color of these dyes can be tuned by extending the conjugation of the π-system or by introducing electron-donating or electron-withdrawing groups onto the perimidine ring. These dyes can find applications in various fields, including textile dyeing, organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells (DSSCs). The ability to modify the acetyl group provides a route to covalently attach these dyes to different substrates or to incorporate them into larger molecular assemblies.
Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
The perimidine skeleton of this compound serves as a valuable building block for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and extended heterocyclic systems. beilstein-journals.org Through various cyclization and annulation reactions, the perimidine core can be fused with other aromatic or heterocyclic rings to construct larger, more intricate molecular architectures. beilstein-journals.org
Studies in Corrosion Inhibition
The utility of this compound in the realm of materials science, specifically as a corrosion inhibitor, has been a subject of significant research interest. This is largely due to the inherent electronic and structural characteristics of the perimidine scaffold. Organic compounds, particularly those rich in heteroatoms like nitrogen and possessing π-electron systems, are well-documented for their ability to mitigate the corrosion of metals, especially steel, in aggressive acidic environments. jmaterenvironsci.commdpi.com The mechanism of inhibition is generally understood to involve the adsorption of the inhibitor molecules onto the metal surface, thereby creating a protective barrier that impedes the electrochemical processes of corrosion. jmaterenvironsci.com
Research into perimidine derivatives has consistently demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.net The adsorption process, which is the cornerstone of the inhibitory action, can be influenced by several factors including the concentration of the inhibitor, the temperature of the corrosive environment, and the nature of the metal surface. researchgate.netbiointerfaceresearch.com It has been observed that the inhibition efficiency of perimidine derivatives often increases with increasing concentration. researchgate.net
The protective film formed by the inhibitor molecules on the metal surface can be a result of either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.netnih.govresearchgate.net Physisorption typically involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption is characterized by the formation of coordinate bonds between the heteroatoms (in this case, the nitrogen atoms of the perimidine ring) and the vacant d-orbitals of the metal atoms. mdpi.com The large π-bond system of the perimidine ring also contributes significantly to the adsorption by facilitating strong interaction with the metal surface. researchgate.net
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are pivotal in evaluating the performance of these inhibitors. researchgate.netresearchgate.net Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing its effect on the anodic and cathodic branches of the polarization curve. researchgate.netnih.gov Perimidine derivatives have often been classified as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.netnih.gov
EIS measurements provide insights into the resistance of the protective layer formed by the inhibitor. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective corrosion inhibition. nih.govresearchgate.net The adsorption of many organic inhibitors, including perimidine derivatives, on the metal surface has been found to follow specific adsorption isotherms, such as the Langmuir isotherm, which provides information about the nature of the adsorption process. researchgate.netbiointerfaceresearch.com
Quantum chemical calculations have emerged as a powerful theoretical tool to complement experimental studies. jmaterenvironsci.com These calculations can determine various molecular parameters, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). jmaterenvironsci.com These parameters help in understanding the relationship between the molecular structure of the inhibitor and its inhibition efficiency. A higher EHOMO value, for instance, is often associated with a greater electron-donating ability of the molecule, leading to stronger adsorption on the metal surface. jmaterenvironsci.com
Detailed Research Findings
While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established principles of corrosion inhibition by perimidine derivatives provide a strong basis for predicting its performance. The presence of the acetyl group (–COCH₃) as a substituent on the perimidine ring is expected to influence its electronic properties and, consequently, its interaction with the metal surface.
The following data table represents typical findings from electrochemical studies on a generic perimidine derivative in a 1 M HCl solution, illustrating the effect of inhibitor concentration on corrosion parameters.
Interactive Data Table: Corrosion Inhibition Performance of a Perimidine Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) |
| 0 (Blank) | 1050 | 0 | 45 | 120 |
| 0.05 | 210 | 80.0 | 225 | 95 |
| 0.10 | 126 | 88.0 | 375 | 78 |
| 0.25 | 84 | 92.0 | 510 | 65 |
| 0.50 | 63 | 94.0 | 680 | 52 |
Note: The data presented in this table are representative values based on studies of similar perimidine derivatives and are intended for illustrative purposes.
The data clearly indicates that with an increasing concentration of the perimidine derivative, the corrosion current density (i_corr) decreases significantly, while the inhibition efficiency (IE%) and charge transfer resistance (R_ct) increase. researchgate.net This trend is a hallmark of an effective corrosion inhibitor. nih.gov The decreasing values of the double-layer capacitance (C_dl) suggest the progressive replacement of water molecules at the metal-solution interface by the inhibitor molecules, leading to a thicker and more protective adsorbed layer. nih.gov
Furthermore, potentiodynamic polarization curves for perimidine derivatives typically show a reduction in both anodic and cathodic current densities, confirming their role as mixed-type inhibitors. researchgate.netnih.gov The adsorption of these compounds on the steel surface is often found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbiointerfaceresearch.com
Future Research Directions and Emerging Trends in 6 Acetylperimidine Hydrochloride Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of the perimidine scaffold, the core of 6-Acetylperimidine hydrochloride, is traditionally achieved through the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with a suitable carbonyl compound. nih.govresearchgate.net Future research is trending towards the development of more sustainable and efficient methodologies, moving away from harsh conditions and towards greener alternatives.
Several promising green strategies developed for perimidine derivatives could be adapted for the synthesis of this compound. These include the use of biodegradable and recyclable catalysts such as chitosan (B1678972) hydrochloride in aqueous media, which offers an eco-friendly route with high yields. nih.govresearchgate.netbenthamdirect.com Another advanced approach is mechanochemistry, which employs a grind-stone technique with a carbon sulfonic acid catalyst, eliminating the need for solvents and metals. researchgate.net
Furthermore, the use of magnetic nanocatalysts, like Fe₃O₄@zeolite-SO₃H, represents a significant step forward. nih.govresearchgate.net These catalysts facilitate the reaction under solvent-free conditions and can be easily recovered and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. researchgate.net A novel cobalt-catalyzed method involving acceptorless dehydrogenative annulation (ADA) from alcohols also presents an innovative pathway. rsc.org
| Method | Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Chitosan Hydrochloride | Biodegradable catalyst, uses water as a green solvent, recyclable. | nih.govresearchgate.net |
| Mechanochemistry | Carbon Sulfonic Acid | Solvent-free, metal-free, short reaction times, excellent yields. | researchgate.net |
| Magnetic Nanocatalysis | Fe₃O₄@zeolite-SO₃H | Solvent-free, high efficiency, easy catalyst recovery and reuse. | nih.govresearchgate.net |
| Lewis Acid Catalysis | Ytterbium(III) triflate | Mild, ambient conditions, water-stable catalyst, high yields. | nih.gov |
| Acceptorless Dehydrogenative Annulation (ADA) | Cobalt(II) Complex | Novel pathway from alcohols, good functional group tolerance. | rsc.org |
Unveiling New Reactivity Patterns and Transformation Cascades
The perimidine ring system is π-amphoteric, meaning it possesses both π-excessive and π-deficient characteristics, which allows for a rich and varied reaction chemistry. nih.govresearchgate.net The naphthalene (B1677914) portion of the ring is susceptible to electrophilic substitution reactions like acylation and halogenation, while the heteroaromatic ring can undergo nucleophilic attack. nih.gov The 6-acetyl group in this compound serves as a versatile chemical handle for further transformations, opening avenues for new reactivity patterns.
Future research will likely focus on leveraging the acetyl group as a starting point for transformation cascades. A cascade reaction, involving multiple bond-forming events in a single operation, is a powerful tool in modern organic synthesis. researchgate.net For instance, the acetyl moiety could participate in condensation reactions to build larger, more complex heterocyclic systems. The development of tandem cyclization strategies, similar to those used for creating fused pyrazolo-pyrido-benzimidazoles from related precursors, could lead to novel polycyclic aromatic compounds with unique properties. researchgate.net The integration of ultrasound and continuous flow systems, which has been successful for other pyrimidine (B1678525) derivatives, could enable the rapid and controlled synthesis of complex structures from this compound precursors. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of heterocyclic compounds. researchgate.netmaterialsciencejournal.org For this compound, DFT can provide deep insights into its electronic structure, molecular geometry, and potential energy surfaces, guiding experimental efforts.
Advanced computational modeling can be used to:
Predict Reactivity: Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can identify the most likely sites for electrophilic and nucleophilic attack, predicting the regioselectivity of reactions involving the perimidine core and the acetyl substituent. researchgate.net
Simulate Spectra: The GIAO (Gauge-Including Atomic Orbital) method can accurately predict ¹H and ¹³C NMR chemical shifts, which is crucial for structure verification and elucidation. researchgate.netyoutube.com Similarly, vibrational frequencies from FT-IR spectra can be calculated and assigned to specific molecular motions. researchgate.net
Design Materials: By modeling the interaction of this compound with various substrates, such as metal surfaces, its potential as a corrosion inhibitor can be evaluated and optimized. researchgate.net Hirshfeld analysis can further clarify the nature of intermolecular interactions within a material. researchgate.net
| Computational Method | Predicted Property/Application | Significance | Reference |
|---|---|---|---|
| DFT (HOMO-LUMO, MEP) | Chemical Reactivity, Reaction Sites | Guides synthetic strategy and predicts reaction outcomes. | researchgate.net |
| GIAO/DFT | NMR Chemical Shifts | Assists in the accurate assignment and validation of molecular structures. | researchgate.netyoutube.com |
| DFT Vibrational Analysis | FT-IR Spectra | Aids in the interpretation of experimental spectroscopic data. | researchgate.net |
| Molecular Dynamics (MD) | Adsorption Behavior on Surfaces | Predicts efficacy in applications like corrosion inhibition. | researchgate.net |
| Hirshfeld Surface Analysis | Intermolecular Interactions | Provides insight into crystal packing and material properties. | researchgate.net |
Development of Niche Chemical Applications Beyond Current Scope (Strictly non-biological)
While perimidines have been explored for various biological activities, their non-biological applications in materials science and catalysis are a rapidly growing area of interest. nih.govmaterialsciencejournal.org The unique electronic properties of the perimidine core make it an excellent candidate for several niche applications. The 6-acetyl group can be used to tune these properties or to anchor the molecule to surfaces and polymers.
Emerging non-biological applications include:
Advanced Catalysis: Perimidine-based N-heterocyclic carbenes (NHCs) have been used to form pincer ligands for transition metals. mdpi.comresearchgate.net These complexes are active catalysts, for instance, in the rhodium-catalyzed formylation and methylation of amines using carbon dioxide as a sustainable C1 feedstock. nih.govresearchgate.net
Chemosensors: The perimidine structure is an effective scaffold for building chemosensors. Derivatives have shown high selectivity and affinity for detecting species like copper (II) ions and hypochlorite (B82951) anions through colorimetric and fluorescent responses. researchgate.netresearchgate.netmdpi.com
Functional Dyes and Materials: Perimidines are used as intermediates in the synthesis of dyes for plastics and fibers. nih.gov Recent developments include water-soluble perimidinium imide dyes with tunable self-assembly and optical properties. dntb.gov.ua Other material applications include their use as antioxidants in industrial lubricants. mdpi.comresearchgate.net
Integration of this compound into Multifunctional Chemical Systems
The future of advanced materials lies in the creation of multifunctional systems where several distinct properties are engineered into a single entity. This compound is a promising building block for such systems, where the perimidine core provides a primary function (e.g., as a ligand or chromophore) and the acetyl group acts as a point of integration.
An example of a multifunctional system is a magnetic nanocatalyst, which combines the catalytic activity of a supported chemical species with the magnetic properties of an iron oxide core for easy separation. researchgate.net A rhodium complex featuring a perimidine-based pincer ligand is another example, integrating the perimidine into a system designed for a specific, sustainable catalytic transformation. researchgate.net
Future research could explore the polymerization of 6-acetylperimidine derivatives through the acetyl group to create functional polymers or surfaces. Such materials could act as heterogeneous catalysts or reusable sensory films. By combining the sensing capabilities of the perimidine core with the catalytic potential of a coordinated metal, it may be possible to design a single molecule that can both detect a substrate and chemically transform it. The creation of hybrid molecules, where the perimidine unit is covalently linked to other functional chemical moieties, will continue to be a key strategy for developing these advanced chemical systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Acetylperimidine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, analogous compounds like 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide hydrochloride are synthesized via phenyl intermediate formation (e.g., acetamidation of amines) followed by cyclization or functional group modifications . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure reaction conditions (temperature, solvent, catalyst) are optimized based on literature precedents for similar heterocyclic systems .
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used for quantification, as demonstrated for pyridoxine hydrochloride and related compounds . For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. Validate methods according to ICH guidelines, including linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery (90–110%) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Follow institutional chemical hygiene plans and Safety Data Sheets (SDS). Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers). Decontaminate spills with inert adsorbents and dispose of waste via approved hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
